molecular formula C8H6F3NO2 B175221 4-Methyl-2-nitro-1-(trifluoromethyl)benzene CAS No. 154057-13-3

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

Cat. No. B175221
M. Wt: 205.1339496
InChI Key: OKKXWBAMGISRSR-UHFFFAOYSA-N
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Description

“4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 154057-13-3 . It has a molecular weight of 205.14 . The IUPAC name for this compound is 4-methyl-2-nitro-1-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for “4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of “4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is not specified in the search results .

Scientific Research Applications

Synthesis of Poly(arylene ether amide)s

Poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized through nucleophilic nitro displacement reactions of AB-type monomers. These polymers, characterized by high molecular weights and glass transition temperatures, are notable for their solubility in common organic solvents and the ability to form transparent films (Lee & Kim, 2002).

Vicarious Nucleophilic Substitution of Hydrogen

Nitro(pentafluorosulfanyl)benzenes underwent vicarious nucleophilic substitution of hydrogen, facilitating the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This process showcases the chemical's utility in crafting complex organic structures (Pastýříková et al., 2012).

Spectroscopic and Vibrational Studies

Extensive spectroscopic investigations, including Fourier transform infrared (FT-IR) and FT-Raman spectra studies, were performed on compounds like 4-nitro-3-(trifluoromethyl)aniline. These studies provided a comprehensive understanding of vibrational, structural, thermodynamic, and electronic characteristics, indicating the compound's role in fundamental research (Saravanan, Balachandran, & Viswanathan, 2014).

Synthesis of Novel Fluorine-containing Polyetherimide

The compound was synthesized by reacting hydroquinone with 2-chloro-5-nitrobenzene trifluoride, followed by further reactions and characterization using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). This illustrates the chemical's significance in the production of advanced materials (Yu Xin-hai, 2010).

Synthesis of Benzimidazoles and Indoles

The chemical played a role in the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles and 1H-indoles, showcasing its utility in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Vargas-Oviedo et al., 2017).

Asymmetric Oxidation of Benzene Containing Sulfides

An efficient one-pot method was proposed for preparing 2-nitro-4-(trifluoromethyl)benzene containing sulfides. The resulting sulfoxides, obtained via asymmetric oxidation, demonstrate the potential of this chemical in facilitating asymmetric syntheses, a crucial aspect of producing chiral compounds in chemistry (Rodygin et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-methyl-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKXWBAMGISRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599878
Record name 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

CAS RN

154057-13-3
Record name 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.00 g (27.8 mmol) of 4-bromo-3-nitrotoluene, 5.86 mL (8.03 g, 55.6 mmol) of methyl chlorodifluoroacetate, 1.93 g (33.4 mmol) of potassium fluoride, 5.31 g (27.8 mmol) of cuprous iodide, and 25 mL of dry DMF was stirred at 110° C. for 2 days. The cooled material was diluted with aqueous citric acid and extracted 3× with ethyl acetate. The combined organic extracts were washed with H2O, then with brine, and dried over anhydrous Na2SO4. The residue obtained upon concentration of the filtered solution was flash chromatographed 3× on silica gel (elution with 100:1 and 25:1 hexane-EtOAc) to give 3.25 g (57%) of the title compound as a yellow liquid; homogeneous by TLC in 4:1 hexane-EtOAc; mass spectrum (EI) m/e 205 (M+). 400 MHz 1H NMR (CDCl3) δ2.48 (s, 3H), 7.49 (d, J=8 Hz, 1H), 7.67 (s, 1H) overlapping 7.68 (d, J=8 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.86 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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